molecular formula C18H22N4 B3177470 1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene CAS No. 172606-22-3

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene

Cat. No.: B3177470
CAS No.: 172606-22-3
M. Wt: 294.4 g/mol
InChI Key: WFBNAEBBFHASFJ-UHFFFAOYSA-N
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Description

“1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene” is a chemical compound with the molecular formula C18H22N4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “this compound” has been accomplished through a two-step approach . The first step involves the reaction of trimethylchlorosilane with sodium iodide and acetylacetone, followed by the addition of terephtalaldehyde . The second step involves the reaction of the intermediate xylylene-bis(β-diketone) with N2H4⋅H2O .


Molecular Structure Analysis

The molecular structure of “this compound” has been determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Solvothermal reactions of the flexible, pyrazole-based “this compound” ligand with late transition metal ions have allowed the isolation of four coordination compounds .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 294.4 . The compound is stable in dry conditions .

Scientific Research Applications

Synthesis and Structural Applications

1,4-Bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene is utilized in the synthesis of various ligands and coordination polymers. For instance, it has been used as a linker in the construction of transition metal coordination polymers, which exhibit distinct structural properties and form supermolecular networks through hydrogen bonds. These polymers have been characterized using techniques like IR spectroscopy, NMR, UV spectroscopy, thermogravimetric analysis, and X-ray diffraction (Wang et al., 2012).

Luminescent Properties

Some coordination polymers formed using this compound demonstrate unique luminescent properties. The luminescent spectra of these polymers vary based on different metal complexes, indicating a relationship between the metal used and the characteristic photoluminescence (Wang et al., 2012).

Antimicrobial Applications

This compound derivatives have been synthesized and evaluated as antimicrobial agents. These compounds have been tested and show promise in this domain (Al‐Azmi & Mahmoud, 2020).

Catalysis and Electrochemical Applications

The compound is also used in the synthesis of copper(II) complexes, which have shown potential in electrocatalytic activities, particularly in oxygen electroreduction reactions on modified electrodes (Potapov et al., 2015).

Corrosion Inhibition

This compound derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) was conducted to elucidate their efficiency and reactive sites, showing agreement with experimental data (Wang et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .

Properties

IUPAC Name

1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-13-9-15(3)21(19-13)11-17-5-7-18(8-6-17)12-22-16(4)10-14(2)20-22/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNAEBBFHASFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)CN3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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